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Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A, C, and G
streptococci.[1] As a member of the cholesterol-dependent cytolysin (CDC) family, SLO binds
to cholesterol in the plasma membrane of host cells, subsequently oligomerizing to form large
transmembrane pores, ranging up to 30 nm in diameter.[1][2][3] This disruption of membrane
integrity leads to the leakage of cellular contents and can ultimately result in cell lysis. The
ability of SLO to permeabilize cell membranes makes it a valuable tool in cell biology research
for introducing macromolecules into cells and for studying cellular responses to membrane
damage.

These application notes provide detailed protocols for performing a Streptolysin O pore-
forming assay using two common methods for quantifying membrane permeability: the Lactate
Dehydrogenase (LDH) release assay and the Propidium lodide (PI) uptake assay.

Mechanism of Streptolysin O Pore Formation

The process of SLO-mediated pore formation involves several key steps. Initially, soluble SLO
monomers bind to cholesterol in the target cell membrane.[4] Following binding, the monomers
oligomerize to form a pre-pore complex.[5] This complex then undergoes a conformational
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change, leading to the insertion of transmembrane (-hairpins into the lipid bilayer, forming a
large pore.[3]

Diagram of Streptolysin O Signaling Pathway
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Caption: Mechanism of Streptolysin O (SLO) pore formation.

Experimental Protocols

Two primary methods for quantifying SLO-induced pore formation are detailed below. The
choice of assay depends on the experimental setup and available equipment.

Protocol 1: Lactate Dehydrogenase (LDH) Release
Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell
culture supernatant upon membrane damage.[6][7] The amount of LDH released is proportional
to the number of cells with compromised membranes.

Materials:
e Target cells

o Complete cell culture medium
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o Streptolysin O (SLO)

e Reducing agent (e.g., Dithiothreitol - DTT)
o Phosphate-buffered saline (PBS)

o LDH cytotoxicity assay kit

o 96-well clear flat-bottom plates

e Microplate reader

Procedure:

o Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90%
confluency on the day of the assay. Incubate overnight under standard cell culture
conditions.

o Reagent Preparation:
o Prepare a stock solution of SLO in a suitable buffer (e.g., PBS).

o Activate SLO by incubating with a reducing agent, such as 10 mM DTT, for 10 minutes at
room temperature, as SLO is oxygen-labile.[8]

o Prepare serial dilutions of activated SLO in serum-free culture medium to achieve the
desired final concentrations.

e Experimental Controls:
o Spontaneous LDH Release (Negative Control): Cells treated with serum-free medium only.

o Maximum LDH Release (Positive Control): Cells treated with the lysis buffer provided in
the LDH assay kit.

o Vehicle Control: Cells treated with the buffer used to dilute SLO (including the reducing
agent).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1238324?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/iai.68.11.6384-6390.2000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Cell Treatment:
o Carefully remove the culture medium from the wells.
o Wash the cells once with PBS.
o Add 100 pL of the prepared SLO dilutions or control solutions to the respective wells.

 Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 4 hours).
The optimal incubation time may vary depending on the cell type and SLO concentration.

» Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5
minutes to pellet any detached cells.

e LDH Assay:

o

Carefully transfer 50 L of the supernatant from each well to a new 96-well plate.

[¢]

Prepare the LDH reaction mixture according to the manufacturer's instructions.

[e]

Add 50 pL of the reaction mixture to each well containing the supernatant.

[e]

Incubate the plate at room temperature for 30 minutes, protected from light.

o Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490
nm) using a microplate reader.[6]

e Data Analysis:
o Subtract the background absorbance (from wells with medium only) from all readings.

o Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Propidium lodide (PIl) Uptake Assay

This assay utilizes the fluorescent dye Propidium lodide (PI), which is impermeable to the
membrane of live cells.[9] Upon membrane damage, PI enters the cell and intercalates with
DNA, resulting in a significant increase in fluorescence.[10]
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Materials:

Target cells
o Complete cell culture medium
o Streptolysin O (SLO)
e Reducing agent (e.g., Dithiothreitol - DTT)
o Phosphate-buffered saline (PBS)
o Propidium lodide (PI) stock solution
o 96-well black, clear-bottom plates
o Fluorescence microscope or microplate reader
Procedure:
o Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate and incubate overnight.
o Reagent Preparation:
o Activate SLO as described in the LDH assay protocol.
o Prepare serial dilutions of activated SLO in serum-free culture medium.
o Prepare a working solution of Pl in PBS (e.g., 1-5 pg/mL).
o Experimental Controls:
o Negative Control: Untreated cells.

o Positive Control: Cells treated with a known membrane-permeabilizing agent (e.g.,
digitonin or Triton X-100).

e Cell Treatment:
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o Remove the culture medium and wash the cells with PBS.

o Add 100 pL of the SLO dilutions or control solutions to the wells.

 Incubation: Incubate the plate at 37°C for the desired duration.
e PI Staining:

o Add 10 puL of the PI working solution to each well.

o Incubate for 5-15 minutes at room temperature, protected from light.
o Data Acquisition:

o Fluorescence Microscopy: Capture images using a fluorescence microscope with
appropriate filters for Pl (Excitation/Emission ~535/617 nm).

o Microplate Reader: Measure the fluorescence intensity using a microplate reader with the
appropriate excitation and emission wavelengths.

e Data Analysis:

o Microscopy: Quantify the number of Pl-positive (red fluorescent) cells relative to the total
number of cells (e.g., counterstained with Hoechst 33342 for nuclear visualization).

o Microplate Reader: Subtract the background fluorescence (from wells with medium and PI
only) and normalize the fluorescence of treated wells to the positive control.

Data Presentation

The following tables summarize hypothetical quantitative data from SLO pore-forming assays
to illustrate typical results.

Table 1: LDH Release Assay - Effect of SLO Concentration on A549 Cells
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SLO Concentration (U/mL)

% Cytotoxicity (Mean * SD)

0 (Spontaneous Release) 52+1.1
50 15.8+25
100 35.1+4.2
250 68.9+5.7
500 85.4+3.9
Lysis Buffer (Max Release) 100.0+ 0.0

Table 2: Propidium lodide Uptake Assay - Time-Course of Pore Formation in Jurkat Cells

Incubation Time (minutes)

% PI-Positive Cells (Mean * SD) at 200
U/mL SLO

0 21+05

15 256+3.1
30 58.3+4.8
60 82729

Experimental Workflow Diagram
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Caption: General workflow for Streptolysin O pore-forming assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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